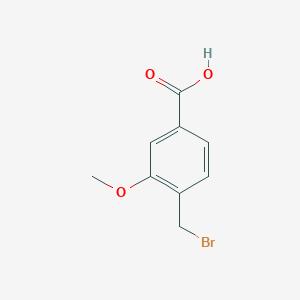

4-(Bromomethyl)-3-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXLSFUGXBXGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464786 | |

| Record name | 4-(Bromomethyl)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118684-13-2 | |

| Record name | 4-(Bromomethyl)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Bromomethyl)-3-methoxybenzoic acid synthesis from 4-methyl-3-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-(bromomethyl)-3-methoxybenzoic acid from 4-methyl-3-methoxybenzoic acid. The primary method detailed is the free-radical bromination of the benzylic methyl group, a crucial transformation for the synthesis of various pharmaceutical intermediates and other fine chemicals. This document outlines the reaction mechanism, experimental protocols, quantitative data, and potential side reactions.

Introduction

This compound is a valuable building block in organic synthesis. The presence of a reactive benzylic bromide and a carboxylic acid on the same aromatic ring allows for a variety of subsequent chemical modifications. This makes it a key intermediate in the development of novel therapeutic agents and other complex organic molecules. The synthesis from the readily available 4-methyl-3-methoxybenzoic acid is a common and efficient process.

Reaction Overview

The conversion of 4-methyl-3-methoxybenzoic acid to this compound is typically achieved through a free-radical chain reaction. This process, often a variation of the Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

The reaction proceeds via three main stages:

-

Initiation: The radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, decomposes upon heating or UV irradiation to generate free radicals.

-

Propagation: These initial radicals abstract a hydrogen atom from the methyl group of 4-methyl-3-methoxybenzoic acid, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.

-

Termination: The reaction ceases when radicals combine with each other.

The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[1][2]

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the benzylic bromination of 4-methyl-3-methoxybenzoic acid and its corresponding methyl ester, based on literature precedents. While specific yields for the direct bromination of the acid are not widely reported, high yields are anticipated by analogy to the closely related methyl ester and other substituted toluic acids.

| Parameter | Value | Notes |

| Starting Material | 4-methyl-3-methoxybenzoic acid or its methyl ester | The acid is used directly or can be esterified prior to bromination. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Typically used in a slight molar excess (1.0 to 1.2 equivalents).[3][4] |

| Radical Initiator | AIBN or Benzoyl Peroxide | Used in catalytic amounts (0.01 to 0.1 equivalents). |

| Solvent | Chlorobenzene, Ethyl Acetate, Carbon Tetrachloride | Chlorobenzene and ethyl acetate are preferred due to the toxicity of CCl4.[3][4] |

| Temperature | Reflux (typically 77-132°C depending on solvent) or 0-5°C with UV initiation | Thermal initiation requires higher temperatures, while photochemical initiation can be performed at lower temperatures.[3] |

| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by a suitable technique (e.g., TLC, NMR).[3] |

| Reported Yield | 64% - 95% (for the methyl ester) | High yields are expected for the acid under optimized conditions.[3][4] |

Experimental Protocols

Two representative experimental protocols are provided below. The first is a direct bromination of a substituted toluic acid, and the second is a well-documented procedure for the bromination of the methyl ester of the target substrate, which can be adapted.

Protocol 1: Direct Bromination of 4-Methylbenzoic Acid (Adapted for 4-Methyl-3-methoxybenzoic Acid)

This protocol is adapted from the synthesis of 4-(bromomethyl)benzoic acid and is expected to be effective for the title compound.[5][6]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-3-methoxybenzoic acid (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of benzoyl peroxide (0.05 equivalents).

-

Solvent Addition: Add a suitable solvent such as chlorobenzene.

-

Reaction: Heat the mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature, then cool further in an ice bath to precipitate the product and succinimide.

-

Filter the solids by vacuum filtration.

-

Wash the collected solids with water to remove the succinimide byproduct.

-

Wash the remaining solid with a non-polar solvent like hexane to remove any remaining impurities.

-

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Protocol 2: Photochemical Bromination of Methyl 4-Methyl-3-methoxybenzoate

This protocol describes the bromination of the methyl ester, which can subsequently be hydrolyzed to the desired carboxylic acid.[3][4]

-

Reaction Setup: In a flask suitable for photochemical reactions, dissolve methyl 4-methyl-3-methoxybenzoate (1 equivalent) and N-bromosuccinimide (1.05 equivalents) in ethyl acetate.

-

Reaction: Cool the mixture to 0-5°C and irradiate with a UV lamp for approximately 4 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with water to remove succinimide.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Recrystallize the crude product from a mixture of n-heptane and ethyl acetate to yield pure methyl 4-(bromomethyl)-3-methoxybenzoate.

-

Hydrolysis (if required): The resulting ester can be hydrolyzed to this compound using standard procedures (e.g., treatment with aqueous base followed by acidification).

Mandatory Visualizations

Reaction Scheme

References

- 1. researchgate.net [researchgate.net]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]

- 4. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 6. books.rsc.org [books.rsc.org]

Spectroscopic Profile of 4-(Bromomethyl)-3-methoxybenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Bromomethyl)-3-methoxybenzoic acid, a valuable building block in organic synthesis and drug discovery. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Although direct experimental spectra for this specific compound are not widely published, this guide synthesizes expected spectral characteristics based on analogous compounds and provides detailed experimental protocols for obtaining such data.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet | 1H | -COOH |

| ~7.6-7.8 | Multiplet | 2H | Aromatic CH |

| ~7.2-7.4 | Multiplet | 1H | Aromatic CH |

| ~4.6 | Singlet | 2H | -CH₂Br |

| ~3.9 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~167 | -COOH |

| ~158 | C-OCH₃ |

| ~138 | C-CH₂Br |

| ~132 | Aromatic CH |

| ~129 | Aromatic C-COOH |

| ~122 | Aromatic CH |

| ~114 | Aromatic CH |

| ~56 | -OCH₃ |

| ~32 | -CH₂Br |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |

| 2950-3050 | C-H stretch (Aromatic) |

| 2850-2960 | C-H stretch (Aliphatic) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | C=C stretch (Aromatic) |

| ~1250 | C-O stretch (Aryl ether) |

| ~600-700 | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 244/246 | [M]⁺ Molecular ion peak (presence of Br isotopes) |

| 165 | [M-Br]⁺ |

| 151 | [M-CH₂Br]⁺ |

| 135 | [M-Br-OCH₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

Temperature: 298 K

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45°

-

Spectral width: 0 to 200 ppm

-

Proton decoupling: Applied to simplify the spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: FTIR spectrometer with an ATR accessory.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution to the low µg/mL or ng/mL range depending on the ionization technique.

Data Acquisition (Electron Ionization - EI):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

-

Parameters:

-

Ionization energy: 70 eV

-

Mass range: 50-500 amu

-

The sample is introduced into the ion source where it is vaporized and ionized by a beam of electrons. The resulting ions are then separated by their mass-to-charge ratio.

-

Workflow Visualization

The general workflow for the spectroscopic analysis of an organic compound like this compound is depicted in the following diagram.

Caption: A flowchart illustrating the typical workflow for spectroscopic characterization of an organic compound.

This technical guide serves as a foundational resource for the spectroscopic analysis of this compound. By following the outlined protocols, researchers can obtain reliable data to confirm the structure and purity of this important chemical intermediate.

An In-depth Technical Guide to 4-(Bromomethyl)-3-methoxybenzoic Acid for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, 4-(Bromomethyl)-3-methoxybenzoic acid is a versatile intermediate recognized for its role in the synthesis of a wide range of pharmacologically active compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and insights into its applications in drug development.

Core Physical and Chemical Properties

This compound, with the CAS number 118684-13-2, is a crystalline solid at room temperature.[1] Its chemical structure features a benzoic acid scaffold substituted with a bromomethyl group at the 4-position and a methoxy group at the 3-position. This arrangement of functional groups provides multiple reactive sites, making it a valuable precursor in organic synthesis.

| Property | Value | Reference |

| CAS Number | 118684-13-2 | [1] |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Melting Point | 184-190 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 3-methoxy-4-methylbenzoic acid. The first step involves the synthesis of the methyl ester, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate

The synthesis of the methyl ester intermediate, Methyl 4-(bromomethyl)-3-methoxybenzoate, can be achieved via radical bromination of Methyl 3-methoxy-4-methylbenzoate. Two common methods utilize either bromine with a radical initiator or N-bromosuccinimide (NBS) under photochemical conditions.

Method A: Bromination using Bromine and a Radical Initiator

-

Reactants:

-

Methyl 3-methoxy-4-methylbenzoate (10 grams)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (25 milligrams)

-

Bromine (9 grams)

-

Carbon tetrachloride (200 mL)

-

Diethyl ether

-

Water

-

Sodium sulfate

-

-

Procedure:

-

A solution of methyl 3-methoxy-4-methylbenzoate and AIBN in carbon tetrachloride is heated to a gentle reflux.

-

Bromine is added in portions to the refluxing solution.

-

The reaction mixture is heated at reflux for an additional hour and then stirred at room temperature overnight.

-

The solvent is evaporated, and the residue is dissolved in diethyl ether.

-

The ether solution is washed with water.

-

The organic layer is dried over sodium sulfate and then concentrated to yield the crude product.[2]

-

Method B: Bromination using N-Bromosuccinimide (NBS) and UV light

-

Reactants:

-

Methyl 3-methoxy-4-methylbenzoate (18.02 g, 0.1 mol)

-

N-Bromosuccinimide (NBS) (18.68 g, 0.105 mol)

-

Chlorobenzene or Ethyl acetate (150 mL)

-

Water

-

Sodium sulfate

-

n-Heptane/Ethyl acetate mixture (2:1) for recrystallization

-

-

Procedure:

-

Methyl 3-methoxy-4-methylbenzoate and NBS are placed in either chlorobenzene or ethyl acetate.

-

The mixture is exposed to a UV immersion lamp at 0 to 5 °C for 4 hours.

-

The reaction mixture is extracted with 150 mL of water.

-

The organic layer is dried with sodium sulfate, filtered, and concentrated in vacuo.

-

The resulting colorless crystals can be further purified by recrystallization from an n-heptane/ethyl acetate mixture to yield colorless crystals with a melting point of 90 °C.[3]

-

Experimental Workflow for the Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate (NBS Method)

Synthesis Workflow

Step 2: Hydrolysis of Methyl 4-(bromomethyl)-3-methoxybenzoate to this compound

The final step to obtain the desired carboxylic acid is the hydrolysis of the methyl ester. This is a standard procedure in organic synthesis.

-

Reactants:

-

Methyl 4-(bromomethyl)-3-methoxybenzoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

-

General Procedure:

-

The methyl ester is dissolved in a mixture of alcohol (methanol or ethanol) and an aqueous solution of a base (NaOH or KOH).

-

The mixture is heated under reflux for several hours to ensure complete hydrolysis.

-

After cooling, the reaction mixture is acidified with hydrochloric acid.

-

The precipitated this compound is collected by filtration, washed with water, and dried.[4]

-

Logical Relationship for Ester Hydrolysis

Hydrolysis Reaction

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (around 3.9 ppm), the bromomethyl protons (around 4.5 ppm), and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the bromomethyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), C-O stretching bands for the acid and methoxy groups, and absorptions characteristic of the substituted benzene ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of bromine, the carboxyl group, and other fragments.

Applications in Drug Development

This compound and its ester precursor are valuable intermediates in the synthesis of various pharmaceutical agents. The bromomethyl group serves as a reactive handle for introducing the benzoic acid moiety into larger molecules through nucleophilic substitution reactions. This compound is particularly noted for its use in the production of:

-

Peptidoleukotriene Antagonists: These are compounds that block the action of leukotrienes, which are inflammatory mediators involved in asthma and other allergic and inflammatory conditions.[3]

-

Anti-inflammatory Drugs: The benzoic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Testosterone 5α-reductase Inhibitors: These drugs are used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[3]

The versatility of this compound allows medicinal chemists to synthesize libraries of compounds for screening and lead optimization in various drug discovery programs. The methoxy and bromomethyl substituents can also influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Safety and Handling

As with all brominated organic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. 4-BROMOMETHYL-3-METHOXYBENZOIC ACID | 118684-13-2 [amp.chemicalbook.com]

- 2. Synthesis routes of Methyl 4-(bromomethyl)-3-methoxybenzoate [benchchem.com]

- 3. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

CAS number and molecular structure of 4-(Bromomethyl)-3-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-3-methoxybenzoic acid, a key intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. This document details its chemical properties, synthesis, and known applications, with a focus on its role in the preparation of advanced therapeutic agents.

Core Chemical Data

Chemical Name: this compound CAS Number: 118684-13-2 Molecular Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 184-190 °C | [cite: ] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in many organic solvents |

Molecular Structure:

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 4-methyl-3-methoxybenzoic acid. The first step involves the esterification of the carboxylic acid, followed by a radical bromination of the methyl group, and finally hydrolysis of the ester to yield the desired product.

Step 1: Esterification to Methyl 4-methyl-3-methoxybenzoate

A standard esterification procedure, such as Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), can be employed.

Step 2: Radical Bromination to Methyl 4-(bromomethyl)-3-methoxybenzoate

The benzylic methyl group of Methyl 4-methyl-3-methoxybenzoate is selectively brominated.

Experimental Protocol:

-

Materials:

-

Methyl 4-methyl-3-methoxybenzoate

-

N-Bromosuccinimide (NBS)

-

A radical initiator (e.g., benzoyl peroxide or AIBN)

-

A suitable solvent (e.g., carbon tetrachloride or chlorobenzene)[1]

-

-

Procedure:

-

Dissolve Methyl 4-methyl-3-methoxybenzoate in the chosen solvent in a round-bottom flask.

-

Add N-Bromosuccinimide (typically 1.05-1.2 equivalents) and a catalytic amount of the radical initiator.

-

Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.[1]

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude Methyl 4-(bromomethyl)-3-methoxybenzoate, which can be further purified by recrystallization.[1]

-

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocol:

-

Materials:

-

Methyl 4-(bromomethyl)-3-methoxybenzoate

-

A base (e.g., sodium hydroxide or potassium hydroxide)

-

A solvent mixture (e.g., methanol/water or ethanol/water)

-

Hydrochloric acid for acidification

-

-

Procedure:

-

Dissolve Methyl 4-(bromomethyl)-3-methoxybenzoate in the alcohol/water solvent system.

-

Add a solution of the base (e.g., aqueous NaOH).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound.

-

Applications in Drug Development

A significant application of this compound is its use as a key intermediate in the synthesis of analogs of mifepristone. Mifepristone is a potent progesterone and glucocorticoid receptor antagonist.[2][3][4] The modification of the C-11 phenyl group of mifepristone, for which this compound can serve as a building block, allows for the generation of new analogs with potentially altered pharmacokinetic and pharmacodynamic profiles.[5] These new analogs are investigated for various therapeutic applications, including oncology and as more selective antiprogestational agents.[2][4][6]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available data on the direct biological activity and the specific signaling pathways modulated by this compound itself. Its primary role in the literature is that of a chemical intermediate. However, the biological activity of its derivatives, such as the mifepristone analogs, is well-documented. These analogs exert their effects by competitively binding to and blocking progesterone and glucocorticoid receptors, thereby interfering with the signaling pathways of these steroid hormones.

Data Summary

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 118684-13-2 | C₉H₉BrO₃ | 245.07 | 184-190 |

| Methyl 4-(bromomethyl)-3-methoxybenzoate | 70264-94-7 | C₁₀H₁₁BrO₃ | 259.10 | 90 |

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway to obtain this compound.

Caption: Synthetic pathway for this compound.

Logical Relationship in Drug Discovery

This diagram shows the role of this compound as a building block in the development of mifepristone analogs.

References

- 1. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. Mifepristone (RU-486), the recently developed antiprogesterone drug and its analogues | Semantic Scholar [semanticscholar.org]

- 4. New analogues of mifepristone with more dissociated antiprogesterone activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of C-11 modified mifepristone analog libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6512130B1 - Mifepristone analogue, process for the preparation thereof and use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)-3-methoxybenzoic acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Bromomethyl)-3-methoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in common organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility behavior of this compound, detailed experimental protocols for determining its solubility, and a framework for the systematic presentation of solubility data.

Introduction

Predicted Solubility Profile

Based on its chemical structure, the solubility of this compound in common organic solvents can be qualitatively predicted. The polar carboxylic acid and methoxy groups are expected to interact favorably with polar solvents.

-

High Expected Solubility: In polar protic solvents like ethanol and methanol, and polar aprotic solvents such as acetone, ethyl acetate, and dimethylformamide (DMF), due to the potential for hydrogen bonding and dipole-dipole interactions.

-

Moderate to Low Expected Solubility: In solvents of intermediate polarity like dichloromethane.

-

Low Expected Solubility: In nonpolar solvents such as hexane and toluene.

It is important to note that these are predictions, and experimental determination is necessary for quantitative assessment.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used isothermal shake-flask method.[1][2][3][4]

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethylformamide)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup (drying oven)

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution. Immediately filter the aliquot using a syringe filter to remove any undissolved microparticles.

-

Quantification of Solute Concentration:

-

Gravimetric Method: Accurately weigh an empty, dry vial. Transfer a known volume of the filtered saturated solution into the weighed vial. Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent until a constant weight of the dried solute is achieved. The solubility can then be calculated as mass of solute per volume or mass of solvent.

-

HPLC Method: Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent. Dilute the filtered saturated solution with a known volume of the solvent and analyze it using HPLC. The concentration of the solute in the saturated solution can be determined from the calibration curve.

-

3.3. Data Presentation

For clear and comparative analysis, the experimentally determined solubility data should be organized into a structured table.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents at a Specified Temperature

| Solvent | Temperature (°C/K) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Ethanol | HPLC/Gravimetric | |||

| Methanol | HPLC/Gravimetric | |||

| Acetone | HPLC/Gravimetric | |||

| Ethyl Acetate | HPLC/Gravimetric | |||

| Dichloromethane | HPLC/Gravimetric | |||

| Dimethylformamide | HPLC/Gravimetric |

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be effectively visualized.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently published, this guide provides the necessary framework for researchers to experimentally determine this crucial physicochemical property. The detailed protocol for the isothermal shake-flask method, coupled with a structured approach to data presentation and a clear visualization of the experimental workflow, will enable scientists and drug development professionals to generate reliable and comparable solubility data. This information is indispensable for the efficient development of synthetic routes, purification strategies, and ultimately, the formulation of pharmaceuticals containing this important chemical intermediate.

References

An In-depth Technical Guide on the Stability and Storage of 4-(Bromomethyl)-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Bromomethyl)-3-methoxybenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. Due to its reactive nature, proper handling and storage are critical to maintain its integrity and ensure experimental reproducibility.

Core Stability and Reactivity Profile

This compound is a solid compound that is generally stable under recommended storage conditions. However, its structure contains functional groups that are susceptible to degradation. The bromomethyl group is a reactive benzylic bromide, making it prone to nucleophilic substitution reactions. Additionally, as a benzoic acid derivative, it can undergo reactions typical of carboxylic acids.

The presence of the bromine atom and the methoxy and carboxylic acid groups influences the molecule's overall reactivity[1]. The bromine atom can be displaced by nucleophiles, while the carboxylic acid and methoxymethyl groups can participate in oxidation and reduction reactions, respectively[1]. While specific degradation pathways have not been extensively documented in the available literature, hydrolysis of the bromomethyl group is a potential degradation route, especially in the presence of moisture.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to the following storage and handling guidelines, which have been compiled from various safety data sheets and chemical supplier recommendations.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[2][3] A specific temperature range of 2-8°C is suggested for similar compounds[4]. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Keep container tightly closed and store under an inert gas[2]. | Prevents exposure to moisture and atmospheric oxygen, which can contribute to hydrolysis and oxidation. |

| Light | Store in a shaded area[2]. | Protects the compound from light-induced degradation. |

| Moisture | Store in a dry environment and protect from moisture[2][5]. | Prevents hydrolysis of the reactive bromomethyl group. |

| Ventilation | Store in a well-ventilated place[3][5][6]. | Ensures that any potential vapors or dust are safely dispersed. |

| Handling | Handle in a closed system or with appropriate exhaust ventilation. Avoid generating dust. Wear personal protective equipment, including gloves, protective clothing, and eye/face protection[2][6][7]. | Due to its corrosive and irritant nature, appropriate safety measures are essential to prevent contact with skin and eyes and to avoid inhalation[2][6]. |

| Segregation | Store locked up and away from incompatible substances[2][6]. | Prevents accidental reactions with other chemicals. |

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for receiving, handling, and storing this compound to maintain its stability and ensure user safety.

Caption: Recommended workflow for handling and storage of this compound.

Experimental Protocols for Stability Assessment

Proposed General Protocol for Stability Testing:

-

Sample Preparation:

-

Accurately weigh samples of this compound into individual, inert containers (e.g., amber glass vials).

-

Prepare separate sets of samples for each stress condition to be evaluated (e.g., 40°C/75% RH, photostability chamber, etc.) and for control (e.g., 5°C in the dark).

-

-

Stress Conditions:

-

Place the samples in controlled environment chambers set to the desired stress conditions.

-

Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

-

-

Analysis:

-

At each time point, dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Analyze the samples using a stability-indicating chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be capable of separating the parent compound from any potential degradants.

-

Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

If possible, identify the structure of major degradants using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

-

The following diagram illustrates a conceptual workflow for a stability study.

Caption: Conceptual workflow for a stability assessment study.

References

- 1. 4-Bromo-3-(methoxymethyl)benzoic acid | Benchchem [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chemscene.com [chemscene.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. aksci.com [aksci.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 4-(Bromomethyl)-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 4-(Bromomethyl)-3-methoxybenzoic acid. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the SDS of closely related compounds, particularly 4-(Bromomethyl)benzoic acid, and general best practices for handling hazardous chemical solids. This information is intended to empower researchers to conduct their work safely and effectively.

Compound Identification and Properties

Proper identification and understanding of the physicochemical properties of a compound are fundamental to its safe handling.

| Identifier | Data |

| Chemical Name | This compound |

| Synonyms | 3-Methoxy-4-(bromomethyl)benzoic acid |

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Physical State | Solid (presumed) |

| CAS Number | 329782-31-0 |

Hazard Identification and Classification

Based on the hazard profile of analogous compounds containing the bromomethyl functional group, this compound is anticipated to be a hazardous substance. The following GHS classifications are derived from the safety data of 4-(Bromomethyl)benzoic acid and should be considered provisional for the title compound.[1]

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning [1]

Pictograms:

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to strict handling protocols is crucial to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Ventilation: All work with this compound, especially the handling of the solid powder, must be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[2][3]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before and after use. |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is recommended.[3] |

| Respiratory Protection | If work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |

Experimental Protocols: Safe Handling Workflow

The following protocol outlines a generalized procedure for the safe handling of this compound powder in a research laboratory.

Preparation and Weighing

-

Designate a Work Area: Cordon off a specific area within the chemical fume hood for the handling of this compound.

-

Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers within the designated area before handling the compound.

-

Don PPE: Put on all required personal protective equipment as detailed in Section 3.2.

-

Weighing: Carefully weigh the desired amount of the solid in a tared container inside the fume hood. Avoid creating dust. If possible, use a balance with a draft shield.

Dissolution and Reaction Setup

-

Solvent Addition: Slowly add the solvent to the solid in the reaction vessel. Be aware of any potential exothermic reactions.

-

Stirring: Use magnetic or mechanical stirring to aid dissolution. Ensure the reaction vessel is securely clamped.

-

Reaction Monitoring: Monitor the reaction from outside the fume hood sash.

Post-Experiment Decontamination and Waste Disposal

-

Quenching: If necessary, quench the reaction carefully according to established laboratory procedures.

-

Decontamination: Decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.

-

Waste Disposal: Dispose of all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers. Follow all institutional and local regulations for hazardous waste disposal.

-

Work Area Cleaning: Thoroughly clean the designated work area within the fume hood.

-

Doff PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill Response:

-

Evacuate: Evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: For small spills, use an inert absorbent material to contain the spill.

-

Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it in a sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent.

Visualized Workflows and Logical Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: General workflow for safely handling this compound.

References

An In-depth Technical Guide to the Synthesis of 4-(bromomethyl)-3-methoxybenzoic Acid Using N-Bromosuccinimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(bromomethyl)-3-methoxybenzoic acid, a valuable intermediate in pharmaceutical development. The primary focus is on the application of N-bromosuccinimide (NBS) for the selective benzylic bromination of the precursor, 3-methoxy-4-methylbenzoic acid. This document details the underlying reaction mechanism, experimental protocols, and quantitative data to support research and process development.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its bifunctional nature, possessing both a reactive benzylic bromide and a carboxylic acid, allows for diverse chemical modifications. The synthesis of this intermediate is most commonly achieved through a two-step process: the benzylic bromination of a substituted toluene derivative, followed by the hydrolysis of an ester protecting group. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator, is the method of choice for the selective bromination of the benzylic methyl group, minimizing undesired aromatic bromination.[1]

This guide will focus on a robust two-step synthetic route, commencing with the bromination of methyl 3-methoxy-4-methylbenzoate, followed by the selective hydrolysis of the resulting methyl ester to yield the target carboxylic acid.

Synthetic Pathway Overview

The synthesis of this compound is efficiently carried out in two primary stages:

-

Benzylic Bromination: The selective bromination of the methyl group of methyl 3-methoxy-4-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator.

-

Ester Hydrolysis: The subsequent hydrolysis of the methyl ester to the corresponding carboxylic acid.

References

Radical Bromination of 4-Methyl-3-methoxybenzoic Acid Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radical bromination of 4-methyl-3-methoxybenzoic acid esters. This reaction is a crucial transformation for the synthesis of various pharmaceutical intermediates, where the introduction of a bromine atom at the benzylic position of the 4-methyl group enables further functionalization. This document details the underlying reaction mechanism, summarizes key quantitative data from cited literature, provides detailed experimental protocols, and visualizes the process through diagrams.

Introduction and Reaction Overview

The selective bromination of the methyl group of 4-methyl-3-methoxybenzoic acid and its esters is a classic example of a free-radical halogenation.[1] The reaction typically employs N-bromosuccinimide (NBS) as the bromine source, which allows for a low, steady concentration of bromine radicals, favoring substitution at the benzylic position over competing reactions like addition to the aromatic ring.[2] The presence of both an electron-donating methoxy group and an electron-withdrawing carboxylate group on the aromatic ring influences the reactivity, though the primary determinant for this benzylic substitution is the stability of the resulting benzylic radical.[1][3]

The overall transformation is as follows:

Starting Material: 4-Methyl-3-methoxybenzoic acid ester Reagents: N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, Benzoyl Peroxide) or UV light Product: 4-(Bromomethyl)-3-methoxybenzoic acid ester

This product is a valuable intermediate in the synthesis of various compounds, including peptidoleukotriene antagonists.[4]

Reaction Mechanism

The radical bromination of the 4-methyl group proceeds via a standard free-radical chain mechanism, consisting of initiation, propagation, and termination steps.[5][6]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (like benzoyl peroxide) upon heating, or by the photochemical cleavage of NBS or a small amount of Br₂ formed in situ. This generates the initial bromine radical (Br•).

-

Propagation: This is a two-step cycle.

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the substrate, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The stability of this intermediate is key to the reaction's selectivity for the benzylic position.[3]

-

The benzylic radical then reacts with a molecule of NBS (or Br₂ generated from NBS and HBr) to form the desired 4-(bromomethyl) product and a new bromine radical, which continues the chain reaction.[3][5]

-

-

Termination: The chain reaction is terminated by the combination of any two radical species in the reaction mixture.

Caption: Free-radical chain mechanism for the benzylic bromination of 4-methyl-3-methoxybenzoic acid ester.

Quantitative Data Summary

The radical bromination of methyl 4-methyl-3-methoxybenzoate has been shown to be a high-yielding reaction under various conditions. The choice of solvent and initiation method can influence the final yield. Historically, carbon tetrachloride (CCl₄) was a common solvent, but due to its toxicity, alternatives are now standard practice.[4][7]

| Starting Material | Brominating Agent | Initiator/Conditions | Solvent | Yield (%) | Reference |

| Methyl 4-methyl-3-methoxybenzoate | NBS | UV immersion lamp, 0-5 °C, 4h | Ethyl Acetate | 95% | [4][7] |

| Methyl 4-methyl-3-methoxybenzoate | NBS | UV immersion lamp, 0-5 °C, 4h | Chlorobenzene | 90% | [4][7] |

| Methyl 4-methyl-3-methoxybenzoate | NBS or Bromine | Not specified | Carbon Tetrachloride | 64-95% | [4][7] |

| 4-Methylbenzoic acid | NBS | Benzoyl Peroxide, Reflux, 1h | Chlorobenzene | - (Product used in next step) | [3][8] |

Experimental Protocols

Below are detailed methodologies adapted from the literature for the synthesis of this compound and its methyl ester.

Protocol 1: Photochemical Bromination of Methyl 4-Methyl-3-methoxybenzoate [4][7]

-

Materials:

-

Methyl 4-methyl-3-methoxybenzoate (18.02 g, 0.1 mol)

-

N-Bromosuccinimide (NBS) (18.68 g, 0.105 mol)

-

Ethyl Acetate (150 mL)

-

Water (150 mL)

-

Sodium Sulfate (anhydrous)

-

n-Heptane/Ethyl Acetate (2:1 mixture for recrystallization)

-

-

Procedure:

-

Charge a suitable reaction vessel with methyl 4-methyl-3-methoxybenzoate (0.1 mol) and ethyl acetate (150 mL).

-

Add N-bromosuccinimide (0.105 mol) to the mixture.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Irradiate the mixture with a UV immersion lamp for 4 hours while maintaining the temperature at 0-5 °C.

-

After the reaction is complete, transfer the mixture to a separatory funnel and extract with water (150 mL) to remove the succinimide byproduct.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate in vacuo to yield a crystalline solid.

-

Purify the crude product by recrystallization from an n-heptane/ethyl acetate (2:1) mixture to afford colorless crystals of methyl 4-(bromomethyl)-3-methoxybenzoate.

-

Protocol 2: Thermally Initiated Bromination of 4-Methylbenzoic Acid [3][8]

-

Materials:

-

4-Methylbenzoic acid (p-toluic acid) (3.00 g, ~22 mmol)

-

N-Bromosuccinimide (NBS) (4.0 g, ~22.5 mmol)

-

Benzoyl Peroxide (0.25 g, ~1 mmol)

-

Chlorobenzene (30 mL)

-

Hexane

-

Deionized Water

-

Ethyl Acetate (for recrystallization)

-

-

Procedure:

-

To a 100 mL round-bottomed flask equipped with a magnetic stirrer or boiling stone, add 4-methylbenzoic acid (3.00 g) and N-bromosuccinimide (4.0 g).

-

Carefully add benzoyl peroxide (0.25 g) followed by chlorobenzene (30 mL).

-

Attach a reflux condenser and gently boil the mixture for 1 hour.

-

After reflux, cool the flask to room temperature and then further cool in an ice bath to precipitate the product.

-

Filter the solids under suction and wash with cold hexane (3 x 10 mL) to remove byproducts.

-

Transfer the solid to a beaker and add deionized water (75 mL). Stir vigorously to dissolve the succinimide byproduct.

-

Filter the solid again with suction, wash with water (2 x 15 mL) and hexane (2 x 15 mL).

-

Dry the product under vacuum.

-

Recrystallize the crude 4-(bromomethyl)benzoic acid from a minimal amount of ethyl acetate for purification.

-

Experimental Workflow Visualization

The general workflow for conducting and isolating the product from a radical bromination reaction is outlined below.

Caption: General laboratory workflow for the synthesis and purification of this compound ester.

References

- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. books.rsc.org [books.rsc.org]

- 4. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]

- 5. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]

- 6. Solved Write the mechanism for a substituted aromatic | Chegg.com [chegg.com]

- 7. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

Purifying 4-(Bromomethyl)-3-methoxybenzoic Acid: A Technical Guide to Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recrystallization procedure for purifying 4-(Bromomethyl)-3-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Recrystallization is a critical purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent system. A successful recrystallization yields a product with significantly enhanced purity, which is essential for subsequent synthetic steps and for meeting the stringent requirements of drug development.

While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a systematic approach to developing a robust recrystallization protocol. It includes a methodology for solvent selection, a detailed experimental procedure, and a framework for data collection and analysis.

Data Presentation: Recrystallization Solvent Screening

Effective recrystallization begins with the selection of an appropriate solvent or solvent system. The ideal solvent should dissolve the target compound sparingly at room temperature but completely at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures or completely insoluble. As no definitive solvent system is documented, researchers should perform preliminary solubility tests. The following table serves as a template to record experimental findings.

| Solvent System (and ratio) | Crude Compound Mass (g) | Volume of Hot Solvent (mL) | Observations upon Dissolution | Crystal Formation upon Cooling | Yield (%) | Melting Point of Crude Solid (°C) | Melting Point of Recrystallized Solid (°C) |

| e.g., Ethyl Acetate | |||||||

| e.g., Ethanol/Water (9:1) | |||||||

| e.g., Toluene | |||||||

| e.g., Ethyl Acetate/Hexane |

Experimental Protocols

The following protocols provide a detailed methodology for selecting a suitable solvent and performing the recrystallization of this compound.

Protocol 1: Solvent Selection

-

Preparation : Place approximately 20-30 mg of crude this compound into several small test tubes.

-

Solvent Addition (Room Temperature) : To each test tube, add 0.5 mL of a different candidate solvent (e.g., ethyl acetate, ethanol, methanol, toluene, acetone, and water). Agitate the mixtures. Record the solubility of the compound in each solvent at room temperature. A suitable solvent will not dissolve the compound at this stage.

-

Solvent Addition (Elevated Temperature) : Gently heat the test tubes containing insoluble material in a water or sand bath. The boiling point of the solvent should be lower than the melting point of the compound to prevent "oiling out." Add the solvent dropwise until the solid just dissolves.

-

Cooling and Crystallization : Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for approximately 15-20 minutes. Observe and record the quantity and quality of the crystals formed.

-

Solvent System Selection :

-

Single Solvent : The best single solvent is one that shows poor solubility at low temperatures and high solubility at elevated temperatures, and that yields a high recovery of crystalline solid upon cooling.

-

Mixed Solvent : If no single solvent is ideal, a mixed-solvent system may be employed. Dissolve the crude compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (saturated). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool. A common and promising system to evaluate, based on the purification of its methyl ester, is ethyl acetate/hexane or n-heptane.

-

Protocol 2: Bulk Recrystallization

-

Dissolution : Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar or boiling chips. Add the minimum amount of the chosen hot solvent (or solvent system) required to completely dissolve the solid with gentle heating and stirring.

-

Hot Filtration (Optional) : If insoluble impurities are present, or if the solution is colored and has been treated with activated charcoal, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel. Use a pre-heated funnel and receiving flask.

-

Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

-

Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing : Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

-

Drying : Allow the crystals to dry on the filter under vacuum. For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a temperature well below the compound's melting point.

Visualization of Experimental Workflow

The logical flow of the recrystallization procedure, from initial solvent screening to the final pure product, is a critical aspect of the process.

Caption: Workflow for the purification of this compound.

An In-depth Technical Guide to the Key Reactive Sites of 4-(Bromomethyl)-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key reactive sites on the 4-(Bromomethyl)-3-methoxybenzoic acid molecule. Understanding the reactivity of this trifunctional aromatic compound is crucial for its application as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. This document outlines the principal reaction pathways, provides detailed experimental protocols for key transformations, and presents quantitative data to inform synthetic strategies.

Core Reactive Sites

The chemical behavior of this compound is dictated by the interplay of its three key functional groups, each offering a distinct site for chemical modification:

-

The Bromomethyl Group (-CH₂Br): This benzylic bromide is the most reactive site for nucleophilic substitution reactions. The stability of the resulting benzylic carbocation intermediate facilitates the displacement of the bromide ion by a wide range of nucleophiles.

-

The Carboxylic Acid Group (-COOH): This functional group is susceptible to a variety of classic carboxylic acid transformations, including esterification, amidation, and reduction.

-

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the methoxy group is an activating ortho-, para-director, while the carboxylic acid and bromomethyl groups are deactivating meta-directors.

Data Presentation

The following tables summarize quantitative data derived from literature precedents for reactions involving this compound and its close analogs. These yields are indicative of the expected outcomes for the described transformations.

Table 1: Nucleophilic Substitution at the Bromomethyl Group

| Nucleophile | Product | Solvent | Catalyst | Reaction Time (h) | Yield (%) |

| Methoxide (from KOH/MeOH) | 4-(Methoxymethyl)-3-methoxybenzoic acid | Methanol | None | 0.75 | Not specified |

| Azide (NaN₃) | 4-(Azidomethyl)-3-methoxybenzoic acid | DMF/Water | None | 1 | Not isolated |

Table 2: Reactions at the Carboxylic Acid Group

| Reaction | Reagents | Solvent | Catalyst/Coupling Agent | Reaction Time (h) | Yield (%) |

| Esterification (Methyl Ester) | Methanol | Methanol | Conc. H₂SO₄ | 4-6 | 85-95 (analog) |

| Amidation | Amine, EDC, HOBt, DIPEA | DMF or DCM | EDC/HOBt | 12-24 | High (inferred) |

Table 3: Synthesis of this compound Methyl Ester

| Brominating Agent | Initiator/Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| N-Bromosuccinimide | UV light | Ethyl acetate | 4 | 95 | [1] |

| N-Bromosuccinimide | UV light | Chlorobenzene | 4 | 90 | [1] |

Experimental Protocols

The following are detailed methodologies for key reactions at each of the primary reactive sites of this compound.

Protocol 1: Nucleophilic Substitution with Methoxide

This protocol describes the synthesis of 4-(methoxymethyl)-3-methoxybenzoic acid via an Sₙ2 reaction at the benzylic position.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Deionized water

-

Dilute hydrochloric acid (HCl)

-

Hexane

Procedure:

-

In a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.1 g of KOH in 25 mL of methanol.

-

To this solution, add 1.1 g of this compound.

-

Heat the mixture to a gentle reflux and maintain for 45 minutes.

-

After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 30 mL of deionized water.

-

Acidify the aqueous solution to a pH of approximately 2 with dilute hydrochloric acid, which will precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with two 15 mL portions of hexane.

-

Recrystallize the crude product from deionized water to yield the pure 4-(methoxymethyl)-3-methoxybenzoic acid.

Protocol 2: Fischer Esterification of the Carboxylic Acid Group

This protocol details the synthesis of the methyl ester of this compound.

Materials:

-

This compound

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, suspend 1.0 equivalent of this compound in a large excess of anhydrous methanol (20-40 equivalents).

-

With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-(bromomethyl)-3-methoxybenzoate.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 3: Amidation of the Carboxylic Acid Group

This protocol describes a general procedure for the formation of an amide from this compound using a peptide coupling agent.

Materials:

-

This compound

-

A primary or secondary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of 1.0 equivalent of this compound in anhydrous DMF (or DCM), add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography or recrystallization.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow.

Caption: Sₙ1 and Sₙ2 pathways for nucleophilic substitution at the bromomethyl group.

Caption: Key reactions of the carboxylic acid functional group.

Caption: Directing effects of substituents on electrophilic aromatic substitution.

Caption: A generalized workflow for a typical synthetic transformation.

References

Potential biological activities of 4-(Bromomethyl)-3-methoxybenzoic acid derivatives

An In-depth Technical Guide on the Potential Biological Activities of 4-(Bromomethyl)-3-methoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential biological activities of derivatives of this compound. While direct experimental data on this specific scaffold is limited in publicly available literature, this document synthesizes information from structurally related compounds to forecast its potential applications in drug discovery and development. The unique combination of a reactive bromomethyl group, an electron-donating methoxy group, and a versatile carboxylic acid handle suggests a rich pharmacophore for designing novel therapeutic agents.

Introduction to the Scaffold

This compound is a substituted aromatic carboxylic acid. The key structural features that suggest potential biological activity include:

-

Benzoic Acid Core: A common moiety in a wide range of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2]

-

Bromomethyl Group: A reactive site that can act as an alkylating agent, enabling covalent interactions with biological macromolecules. This functionality is often leveraged in the design of enzyme inhibitors and anticancer agents.

-

Methoxy Group: This group can modulate the electronic properties and lipophilicity of the molecule, influencing its binding to target proteins and its pharmacokinetic profile.

-

Carboxylic Acid Group: Provides a handle for forming various derivatives such as esters and amides, allowing for the creation of diverse chemical libraries for biological screening.[3]

Based on the activities of structurally analogous compounds, the derivatives of this compound are hypothesized to possess anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.

Potential Anticancer Activity

The benzoic acid scaffold is present in numerous anticancer agents.[3] Derivatives of this compound could be designed as inhibitors of various protein kinases, which are key regulators of cell proliferation and survival.[3]

Structurally Related Compounds with Anticancer Activity

While specific data for this compound derivatives is scarce, the anticancer potential can be inferred from related brominated and methoxylated aromatic compounds. For instance, natural bromophenols, which are secondary metabolites from marine algae, and their derivatives have demonstrated significant antioxidant and anticancer activities.[4][5] Some bromophenol derivatives have been shown to inhibit the viability and induce apoptosis in leukemia K562 cells.[4][5] Furthermore, certain bromophenol compounds have exhibited antiproliferative activity against various cancer cell lines, including A549 (lung), BGC-823 (gastric), MCF-7 (breast), and HCT-8 (colon), with IC50 values in the nanomolar range.[6]

| Compound Class | Cancer Cell Line | Activity Metric | Reported Value |

| Bromophenol Derivative | K562 (Leukemia) | Apoptosis Induction | Qualitative |

| Bromophenol Derivative | A549 (Lung) | IC50 | 1.8 nM |

| Bromophenol Derivative | BGC-823 (Gastric) | IC50 | 3.8 nM |

| Bromophenol Derivative | MCF-7 (Breast) | IC50 | 2.7 nM |

| Bromophenol Derivative | HCT-8 (Colon) | IC50 | 2.2 nM |

| Bromophenol Derivative | Bel7402 (Hepatoma) | IC50 | 4.8 - 7.4 nM |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl)ether | K562 (Leukemia) | IC50 | 13.9 µg/mL |

Hypothetical Signaling Pathway

A potential mechanism of action for anticancer derivatives could involve the inhibition of key signaling pathways implicated in cancer progression, such as the MAPK or PI3K/Akt pathways. The reactive bromomethyl group could potentially form a covalent bond with a cysteine residue in the active site of a target kinase.

Hypothetical inhibition of the MAPK signaling pathway.

Potential Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties.[1] The introduction of halogen atoms, such as bromine, can significantly enhance the antimicrobial activity of aromatic compounds.[1]

Evidence from Structurally Related Compounds

Brominated phenols and related compounds have demonstrated potent antibacterial and antifungal activities.[1] For example, some bromophenol derivatives have shown significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[7] The minimum inhibitory concentration (MIC) is a common metric for quantifying antimicrobial activity.

| Compound | Target Organism | Key Performance Metric | Reference |

| Benzoic Acid | Escherichia coli O157 | MIC = 1 mg/mL | [1] |

| 2-Hydroxybenzoic Acid | E. coli O157 | MIC = 1 mg/mL | [1] |

| 3,4-Dimethoxybenzoic Acid | Staphylococcus aureus | Zone of Inhibition = 5 mm (at 100 µg/mL) | [1] |

| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis, S. aureus | MIC = 1 µg/mL | [1] |

| Bromophenol Derivative 1 | S. aureus | MIC = 24 µg/mL | [7] |

| Bromophenol Derivative 2 | S. aureus | MIC = 12 µg/mL | [7] |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl)ether | S. aureus | MIC = 70 µg/mL | [7] |

Proposed Mechanism of Action

One potential mechanism of antibacterial action for derivatives of this compound could be the inhibition of essential metabolic pathways, such as folic acid synthesis, similar to sulfonamides.[8] Alternatively, they may disrupt cell membrane integrity or inhibit protein synthesis.[9][10]

Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Potential Enzyme Inhibition

The substituted benzoic acid core can act as a pharmacophore for interacting with the active sites of various enzymes.[3] By modifying the substituents, it is possible to design selective inhibitors for specific enzyme targets.[3]

Related Enzyme Inhibitors

Benzoic acid derivatives have been shown to inhibit various enzymes. For example, some dihydroxybenzoic acids exhibit stronger antioxidant properties, which can be linked to enzyme inhibition, than monohydroxybenzoic acids.[1] Certain benzoic and cinnamic acid derivatives have been identified as inhibitors of polyphenol oxidase (PPO), an enzyme involved in food browning.[11]

| Compound | Target Enzyme | Key Performance Metric |

| 2,3,4-Trihydroxybenzoic Acid | Porcine pancreatic α-amylase | IC50 = 17.30 ± 0.73 mM |

| 4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid) | Porcine pancreatic α-amylase | IC50 = 28.13 ± 1.15 mM |

| Benzoic Acid | Polyphenol Oxidase (PPO) | IC50 = 1.425 mmol/L |

| 2,4-Dihydroxycinnamic acid | Polyphenol Oxidase (PPO) | IC50 = 0.092 mmol/L |

Experimental Protocols

General Synthesis of this compound Esters

Methyl 4-bromomethyl-3-methoxybenzoate can be prepared by the side-chain bromination of methyl 4-methyl-3-methoxybenzoate using N-bromosuccinimide (NBS).[12]

-

Reaction Setup: Dissolve methyl 4-methyl-3-methoxybenzoate in a suitable solvent such as chlorobenzene.

-

Bromination: Add N-bromosuccinimide (typically in a 1:1.0 to 1:1.2 molar ratio) and a free-radical initiator (e.g., benzoyl peroxide).[12]

-

Initiation: Expose the reaction mixture to light of a suitable wavelength (10⁻⁵ to 10⁻⁸ m) at a temperature between -10°C and 120°C.[12]

-

Work-up: After the reaction is complete, the succinimide byproduct can be removed by filtration after cooling the reaction mixture.[12] Alternatively, the succinimide can be removed by extraction with water.[12]

-

Purification: The crude product can be purified by recrystallization to yield the desired 4-bromomethyl-3-methoxybenzoic ester.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4]

-

Cell Seeding: Seed cancer cells (e.g., K562) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with different concentrations of the test compounds for 24, 48, or 72 hours.[4]

-

MTT Addition: Add MTT solution (typically 100 µL) to each well and incubate at 37°C for 4 hours.[4]

-